Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)-
Description
This compound (CAS: 158205-18-6) is a brominated indenyl-acetamide derivative with a molecular weight of 268.11 g/mol. Key properties include a melting point of 162–164°C, predicted boiling point of 458.5±45.0°C, and density of 1.631±0.06 g/cm³ . It is synthesized as a pharmaceutical intermediate, highlighting its relevance in drug development .
Properties
IUPAC Name |
N-(6-bromo-3-oxo-1,2-dihydroinden-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6(14)13-10-5-8-7(4-9(10)12)2-3-11(8)15/h4-5H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKFCOLJFYLSIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C2CCC(=O)C2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437608 | |
| Record name | Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170456-57-2 | |
| Record name | Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Acetylation of 5-Amino-6-Bromo-1-Indanone
This two-step method involves bromination followed by acetylation.
Step 1: Synthesis of 5-Amino-6-Bromo-1-Indanone
6-Bromo-1-indanone is treated with nitric acid under controlled conditions to introduce a nitro group at position 5, followed by catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol to reduce the nitro group to an amine.
Step 2: Acetylation with Acetic Anhydride
The amine intermediate reacts with acetic anhydride in pyridine at 80°C for 6 hours. The reaction mixture is quenched with ice water, and the product is extracted with ethyl acetate. Purification via silica gel chromatography (hexane:ethyl acetate = 7:3) yields the target compound with a reported yield of 68–72%.
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Reaction Time | 6 hours |
| Solvent | Pyridine |
| Yield | 68–72% |
| Purification Method | Silica Gel Chromatography |
Ullmann-Type Coupling with Copper Catalysis
A palladium-free approach utilizes copper(I) iodide and cesium carbonate in 1,4-dioxane under inert atmosphere. This method couples 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one with acetamide precursors via a C–N bond-forming reaction.
Procedure
A mixture of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (1.0 equiv), acetamide derivative (1.2 equiv), N,N'-dimethylethylenediamine (3.0 equiv), and copper(I) iodide (10 mol%) in 1,4-dioxane is heated at 85°C for 3 hours. The crude product is purified via preparative HPLC to isolate the target compound in 55–60% yield.
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Base | Cs₂CO₃ |
| Solvent | 1,4-Dioxane |
| Temperature | 85°C |
| Yield | 55–60% |
Reductive Amination Followed by Acetylation
This route employs reductive amination of 6-bromo-1-indanone with ammonium acetate and sodium cyanoborohydride, followed by acetylation.
Step 1: Reductive Amination
6-Bromo-1-indanone (1.0 equiv) reacts with ammonium acetate (2.0 equiv) and sodium cyanoborohydride (1.5 equiv) in methanol at room temperature for 12 hours. The amine intermediate is isolated via filtration.
Step 2: Acetylation
The amine is treated with acetyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine as a base. After stirring for 4 hours, the product is extracted with DCM and purified via recrystallization from ethanol, yielding 65–70% of the target compound.
Critical Analysis of Methodologies
Yield Optimization Challenges
The direct acetylation method (Section 2.1) offers higher yields (68–72%) but requires stringent control over nitro group reduction to avoid over-hydrogenation. In contrast, the Ullmann coupling (Section 2.2) provides milder conditions but suffers from lower yields due to competing side reactions.
Solvent and Catalyst Selection
Pyridine in acetylation reactions enhances nucleophilicity but complicates purification due to its high boiling point. Substituting pyridine with DCM and triethylamine (Section 2.3) simplifies workup but may necessitate additional recrystallization steps.
Scalability and Cost
Copper-catalyzed methods (Section 2.2) are cost-effective for large-scale synthesis but require expensive HPLC purification. Reductive amination (Section 2.3) avoids precious metal catalysts but involves toxic cyanoborohydride reagents.
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydro derivatives.
Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxo derivatives with increased oxidation states.
Reduction Products: Hydro derivatives with reduced functional groups.
Scientific Research Applications
Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Chemistry
Several acetamide derivatives share structural motifs with the target compound:
- (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (MW: ~5.4 kDa): Features a quinolinyl group and bromobenzyl substitution, enhancing π-π stacking and receptor affinity .
- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: A pyridazinone derivative acting as a mixed FPR1/FPR2 agonist. The bromophenyl and methoxybenzyl groups modulate receptor specificity .
- N-[2,3-dihydro-5-methyl-3,3-bis(3-methylphenyl)-2-oxo-1H-indol-1-yl]-acetamide (MW: 384.47 g/mol): Incorporates bis(3-methylphenyl) groups, increasing steric bulk and altering solubility .
Table 1: Structural and Physical Properties
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups : The 6-bromo substituent in the target compound is analogous to nitro or chloro groups in N-(3-chlorophenyl)-2,2,2-trichloro-acetamide (). Such groups enhance molecular polarity and influence crystal packing. For example, nitro groups in meta-substituted acetamides significantly reduce crystal symmetry .
- Hydrogen Bonding : The acetamide group in the target compound facilitates N–H···O hydrogen bonds, similar to N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide , which forms dimeric structures via H-bonds .
Biological Activity
Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)-, also known by its CAS number 170456-57-2, is a compound of interest due to its potential biological activities. This article delves into its biological properties, focusing on antibacterial and antifungal activities, and explores research findings and case studies relevant to its applications.
The molecular formula of Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- is , with a molecular weight of approximately 268.11 g/mol. The structure includes a brominated indene derivative which contributes to its unique biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various acetamide derivatives, including those similar to Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)-. While specific data on this compound is limited, related compounds have shown significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A comparative study evaluated the antibacterial activity of several compounds, revealing that derivatives with similar structural features exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 12.5 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli . These findings suggest that Acetamide derivatives could possess comparable efficacy.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.12 | Staphylococcus aureus |
| Compound B | 2.0 | Escherichia coli |
| Acetamide (hypothetical) | <12.5 | Various bacteria |
Antifungal Activity
In addition to antibacterial properties, there is emerging evidence suggesting that compounds with similar structures may also exhibit antifungal activity. Research indicates that certain acetamide derivatives can inhibit fungal growth effectively.
Case Study: Antifungal Potential
In one study, monomeric alkaloids demonstrated antifungal activity against various strains, with MIC values ranging significantly based on structural modifications . While specific data for Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- is not yet available, the structural similarities imply potential antifungal applications.
| Compound | MIC (µg/mL) | Target Fungi |
|---|---|---|
| Alkaloid A | 4.69 | Candida albicans |
| Alkaloid B | 16.69 | Fusarium oxysporum |
| Acetamide (hypothetical) | <20 | Various fungi |
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)-. Modifications in the molecular structure can significantly influence their pharmacological properties.
Key Observations
- Bromination : The presence of bromine has been associated with enhanced antibacterial activity in similar compounds.
- Indene Framework : The indene structure may contribute to both hydrophobic interactions and electronic effects that enhance biological activity.
- Substituent Variations : Alterations in substituents can lead to improved efficacy against specific bacterial strains or enhance antifungal properties.
Q & A
Q. Table 1: Example Reaction Conditions for Synthesis
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | DMF | |
| Base | NaH (0.002 mol) | |
| Temperature | 35°C, 8 hours | |
| Purification | Ice precipitation + recrystallization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
